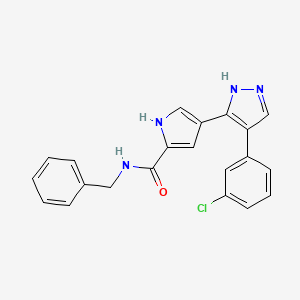

ERK2 IN-5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

353250-09-6 |

|---|---|

Fórmula molecular |

C21H17ClN4O |

Peso molecular |

376.8 g/mol |

Nombre IUPAC |

N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C21H17ClN4O/c22-17-8-4-7-15(9-17)18-13-25-26-20(18)16-10-19(23-12-16)21(27)24-11-14-5-2-1-3-6-14/h1-10,12-13,23H,11H2,(H,24,27)(H,25,26) |

Clave InChI |

PDJZASCRQRBYQS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C3=C(C=NN3)C4=CC(=CC=C4)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Mechanism of Action of ERK2 Inhibition: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "ERK2 IN-5" is not publicly available. This guide provides a comprehensive overview of the mechanism of action of a representative and well-characterized ERK2 inhibitor, LY3214996 (Temuterkib) , to serve as a technical reference for researchers, scientists, and drug development professionals.

Executive Summary

Extracellular signal-regulated kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent driver of oncogenesis, making ERK a compelling target for cancer therapy.[1][3] LY3214996 is a potent and selective, ATP-competitive inhibitor of both ERK1 and ERK2.[3] By binding to the ATP pocket of ERK1/2, LY3214996 prevents the phosphorylation of downstream substrates, leading to the inhibition of the signaling cascade. This guide details the biochemical and cellular mechanism of action of LY3214996, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Biochemical Mechanism of Action

LY3214996 functions as a reversible, ATP-competitive inhibitor of ERK1 and ERK2. Enzyme kinetics have demonstrated that it binds to the active, phosphorylated forms of ERK1 (ERK1-2P) and ERK2 (ERK2-2P) with high affinity. This competitive binding prevents the natural substrate, ATP, from accessing the kinase domain, thereby inhibiting the transfer of a phosphate group to downstream protein substrates.

Quantitative Potency and Selectivity

The inhibitory activity of LY3214996 has been quantified through various biochemical and cellular assays. The following tables summarize its potency against ERK1 and ERK2, as well as its selectivity over other kinases.

Table 1: Biochemical Potency of LY3214996

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| ERK1 | Biochemical Assay | 5 | 0.650 |

| ERK2 | Biochemical Assay | 5 | 0.064 |

Data sourced from.

Table 2: Cellular Activity of LY3214996

| Cell Line | Cancer Type | Mutation Status | Assay Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | KRAS mutant | p-RSK1 Inhibition | 0.200 - 0.223 |

| Calu-6 | NSCLC | KRAS mutant | p-RSK1 Inhibition | 0.200 - 0.223 |

| A375 | Melanoma | BRAF mutant | p-RSK1 Inhibition | 0.054 - 0.183 |

| Colo-205 | Colorectal Cancer | BRAF mutant | p-RSK1 Inhibition | 0.054 - 0.183 |

| HCT116 | Colorectal Cancer | KRAS mutant | Cell Proliferation | Varies |

Data sourced from.

Table 3: Kinase Selectivity of LY3214996

| Parameter | Value |

| Number of Kinases Screened | 512 (DiscoverX panel) |

| Selectivity | > 40-fold against 512 kinases |

| High Selectivity | > 1,000-fold against 486 kinases |

| Cellular Selectivity (HCT116 cells) | > 110-fold against 245 kinases |

Data sourced from.

Cellular Mechanism of Action

Within the cellular context, LY3214996 effectively suppresses the ERK signaling pathway. The primary readout for its cellular activity is the inhibition of the phosphorylation of downstream ERK substrates, most notably p90 ribosomal S6 kinase (RSK). Inhibition of RSK phosphorylation (at Thr359/Ser363) serves as a reliable pharmacodynamic biomarker of ERK inhibitor activity in both in vitro and in vivo models.

By blocking ERK activity, LY3214996 induces G1 cell cycle arrest and apoptosis in cancer cell lines with activating mutations in the RAS/RAF pathway. This demonstrates that the cytotoxic effects of the inhibitor are directly linked to its on-target inhibition of the ERK pathway.

Signaling Pathway Inhibition

The canonical RAS/RAF/MEK/ERK signaling pathway is a primary driver of cellular proliferation and survival. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that promote cell growth and survival.

LY3214996 directly inhibits the final kinase in this cascade, ERK1/2, thereby preventing the downstream signaling events.

Experimental Protocols

The characterization of ERK inhibitors like LY3214996 relies on a suite of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.

Materials:

-

Purified, active ERK2 enzyme

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP

-

LY3214996 (or test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of LY3214996 in kinase reaction buffer.

-

In a 384-well plate, add the ERK2 enzyme and the peptide substrate.

-

Add the diluted LY3214996 or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-RSK1

This cellular assay measures the inhibition of ERK signaling by quantifying the phosphorylation of its direct downstream substrate, RSK1.

Materials:

-

Cancer cell line with an activated MAPK pathway (e.g., HCT116)

-

Complete cell culture medium

-

LY3214996

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RSK1 (Thr359/Ser363), anti-total-RSK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of LY3214996 or vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

-

Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK1) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total RSK1 and a loading control to ensure equal protein loading.

-

Quantify band intensities to determine the extent of p-RSK1 inhibition.

Cell Proliferation Assay

This assay determines the effect of the ERK inhibitor on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

LY3214996

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of LY3214996 or vehicle control.

-

Incubate for a period of 3 to 5 days.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation.

Conclusion

LY3214996 is a potent and selective inhibitor of ERK1 and ERK2 that demonstrates robust inhibition of the MAPK signaling pathway in both biochemical and cellular contexts. Its mechanism as an ATP-competitive inhibitor translates to the suppression of downstream signaling, induction of cell cycle arrest, and apoptosis in cancer cells harboring activating mutations in the RAS/RAF pathway. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ERK inhibitors, using pharmacodynamic markers such as p-RSK1 inhibition to link biochemical potency to cellular and in vivo anti-tumor activity. This detailed understanding of the mechanism of action is crucial for the continued development and clinical application of targeted therapies against ERK-driven cancers.

References

The Discovery and Synthesis of Ravoxertinib (GDC-0994): A Technical Guide to a Potent ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, a cascade frequently dysregulated in a variety of human cancers. The development of selective ERK1/2 inhibitors represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors of the MAPK pathway, such as BRAF and MEK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Ravoxertinib (GDC-0994), a potent and selective, orally bioavailable small-molecule inhibitor of ERK1/2. We will detail the key experimental protocols and present quantitative data in a structured format to facilitate understanding and replication of the foundational research.

Introduction: The Rationale for Targeting ERK1/2

The RAS-RAF-MEK-ERK signaling cascade plays a central role in regulating cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many cancers. While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, their long-term benefit is often limited by the development of resistance, frequently through the reactivation of ERK signaling. Direct inhibition of ERK1/2, the final kinases in this cascade, offers a therapeutic approach to circumvent these resistance mechanisms and achieve a more profound and durable pathway suppression.

Ravoxertinib (GDC-0994) was developed as a highly selective inhibitor of ERK1 and ERK2.[1] Its discovery was the result of a focused medicinal chemistry effort to identify potent and orally bioavailable compounds with desirable pharmacological properties.

The ERK1/2 Signaling Pathway

The MAPK/ERK pathway is a multi-tiered kinase cascade that transmits extracellular signals to the nucleus to regulate gene expression. The canonical activation sequence is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, orchestrating a complex cellular response.

Discovery and Synthesis of Ravoxertinib (GDC-0994)

The discovery of Ravoxertinib was described by Blake et al. in the Journal of Medicinal Chemistry.[1] The development process involved the optimization of a chemical scaffold to achieve high potency and selectivity for ERK1/2, along with favorable pharmacokinetic properties.

Synthesis Pathway

The synthesis of Ravoxertinib (GDC-0994) involves a multi-step process. A key initial step in the documented synthesis involves the reaction of 4-bromo-1-chloro-2-fluorobenzene.[2] While a detailed, step-by-step synthesis from commercial starting materials is often proprietary, the general scheme can be inferred from patent literature (e.g., WO2013130976) and medicinal chemistry publications. The synthesis is designed to construct the core pyridinone scaffold and append the necessary side chains that are crucial for its inhibitory activity.

Biological Evaluation: In Vitro and Cellular Activity

The biological activity of Ravoxertinib was characterized through a series of in vitro biochemical assays and cell-based functional assays to determine its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ravoxertinib (GDC-0994).

Table 1: Biochemical Potency of Ravoxertinib

| Target | IC50 (nM) | Biochemical Potency (nM) |

| ERK1 | 6.1[3][4] | 1.1 |

| ERK2 | 3.1 | 0.3 |

| p90RSK | 12 | - |

Table 2: Cellular Activity of Ravoxertinib

| Cell Line | Mutation Status | Proliferation IC50 (nM) |

| KHM-5M | BRAF mutant | Potent inhibition observed |

| TTA-1 | Wild-type | Less sensitive |

| A549, HCC827, HCC4006 | Lung Adenocarcinoma | Decreased viability |

Experimental Protocols

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against ERK2 kinase.

Materials:

-

Recombinant human active ERK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (concentration is typically at or near the Km for ATP)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega) for detection

-

Test compound (Ravoxertinib) at various concentrations

Procedure:

-

Prepare serial dilutions of Ravoxertinib in DMSO and then dilute in Kinase Assay Buffer.

-

In a reaction well, combine the ERK2 enzyme, the substrate (MBP), and the diluted Ravoxertinib or vehicle control.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay). The final ATP concentration is critical and should be standardized (e.g., 50 µM).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes).

-

Terminate the reaction. For radiometric assays, this can be done by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For ADP-Glo™ assays, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.

-

Quantify the kinase activity. For radiometric assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal.

-

Calculate the percent inhibition for each concentration of Ravoxertinib and determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines the steps to assess the ability of Ravoxertinib to inhibit ERK1/2 phosphorylation in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., BRAF mutant KHM-5M)

-

Cell culture medium and supplements

-

Ravoxertinib (GDC-0994)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Ravoxertinib or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for electrophoresis by adding sample loading buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the corresponding t-ERK signal for each sample.

Conclusion

Ravoxertinib (GDC-0994) is a potent and selective inhibitor of ERK1/2 that has demonstrated significant anti-proliferative activity in cancer cells with MAPK pathway alterations, particularly in those with BRAF mutations. The discovery and detailed characterization of this molecule have provided a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of direct ERK1/2 inhibition.

References

- 1. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

Beyond ERK2: A Technical Guide to the Cellular Targets of ERK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While numerous inhibitors have been developed to target ERK1 and ERK2, a comprehensive understanding of their broader cellular interactions is crucial for predicting efficacy, understanding potential off-target effects, and developing next-generation therapies. Since "ERK2 IN-5" is not a publicly documented inhibitor, this guide focuses on a comparative analysis of the off-target profiles of four well-characterized and clinically relevant ERK1/2 inhibitors: SCH772984, Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and LY3214996.

Data Presentation: Off-Target Profiles of ERK1/2 Inhibitors

The following tables summarize the known cellular targets of selected ERK1/2 inhibitors other than their primary targets, ERK1 and ERK2. The data is compiled from various kinase profiling studies.

Table 1: On-Target and Off-Target Activity of SCH772984

| Target | Assay Type | IC50 (nM) | % Inhibition @ 1µM |

| ERK2 (MAPK1) | Biochemical | 1 | 100% |

| ERK1 (MAPK3) | Biochemical | 4 | - |

| Haspin (GSG2) | Biochemical | 398 | 51% |

| JNK1 (MAPK8) | Biochemical | 1080 | - |

| CLK2 | Kinase Panel | - | 65% |

| FLT4 (VEGFR3) | Kinase Panel | - | 60% |

| MAP4K4 (HGK) | Kinase Panel | - | 71% |

| MINK1 | Kinase Panel | - | 66% |

| PRKD1 (PKCµ) | Kinase Panel | - | 50% |

| TTK | Kinase Panel | - | 62% |

Data sourced from multiple publications and the Chemical Probes Portal.[1][2][3]

Table 2: On-Target and Off-Target Activity of Ulixertinib (BVD-523)

| Target | Assay Type | IC50 (nM) |

| ERK2 (MAPK1) | Biochemical | <0.3 |

| ERK1 (MAPK3) | Biochemical | <0.3 |

| ERK8 (MAPK15) | Not Specified | Potent Inhibition |

Table 3: On-Target and Off-Target Activity of Ravoxertinib (GDC-0994)

| Target | Assay Type | IC50 (nM) |

| ERK2 (MAPK1) | Biochemical | 0.3 - 3.1 |

| ERK1 (MAPK3) | Biochemical | 1.1 - 6.1 |

| p90RSK (RPS6KA1) | Biochemical | 12 |

Ravoxertinib demonstrates high selectivity for ERK1/2, with known potent inhibition of the downstream substrate p90RSK.

Table 4: On-Target and Off-Target Activity of LY3214996

| Target | Assay Type | IC50 (nM) |

| ERK1 (MAPK3) | Biochemical | 5 |

| ERK2 (MAPK1) | Biochemical | 5 |

| TNK2 | KINOMEscan | 190 |

| GAK | KINOMEscan | 300 |

| MAP3K1 | KINOMEscan | 420 |

| STK10 | KINOMEscan | 500 |

| MAP3K3 | KINOMEscan | 510 |

| MAP4K5 | KINOMEscan | 530 |

| FLT3 | KINOMEscan | 720 |

| MAP2K4 | KINOMEscan | 810 |

| CHEK2 | KINOMEscan | 940 |

| EPHB4 | KINOMEscan | 1100 |

| FYN | KINOMEscan | 1100 |

| AAK1 | KINOMEscan | 1200 |

| SRC | KINOMEscan | 1300 |

| LCK | KINOMEscan | 1500 |

| YES1 | KINOMEscan | 1500 |

| KIT | KINOMEscan | 1600 |

| FLT4 | KINOMEscan | 1900 |

| CSK | KINOMEscan | 2000 |

| EPHA2 | KINOMEscan | 2000 |

Data is from the supplementary materials of the cited publication and shows kinases with a Kd < 2000 nM in the KINOMEscan assay. LY3214996 demonstrated >40-fold selectivity against 512 kinases and >1,000-fold selectivity against 486 kinases in a DiscoverX panel.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: The MAPK/ERK signaling pathway and the point of intervention by ERK1/2 inhibitors.

Caption: A generalized experimental workflow for identifying kinase inhibitor off-targets using the KINOMEscan platform.

Experimental Protocols

KINOMEscan® Assay (DiscoverX)

Principle: The KINOMEscan® assay is a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Detailed Methodology:

-

Kinase Preparation: A library of human kinases is expressed as fusions with a unique DNA tag.

-

Assay Setup:

-

Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized broad-spectrum kinase inhibitor.

-

The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations in a multi-well plate.

-

-

Competition and Binding: The test compound and the immobilized ligand compete for binding to the kinase. The reaction is allowed to reach equilibrium.

-

Washing: Unbound kinase and test compound are washed away, leaving the kinase-immobilized ligand complexes bound to the magnetic beads.

-

Elution and Quantification: The beads are washed, and the amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using qPCR.

-

Data Analysis: The amount of kinase captured is measured for each compound concentration and compared to a DMSO control. The results are typically expressed as a percentage of the control. For compounds showing significant binding, a dissociation constant (Kd) is determined by fitting the concentration-response data to a standard binding isotherm.

LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of a test compound to a kinase. The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the test compound in DMSO and then further dilute into Kinase Buffer A.

-

Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A.

-

Prepare a solution of the fluorescently labeled kinase tracer in Kinase Buffer A.

-

-

Assay Procedure (in a 384-well plate):

-

Add the diluted test compound solution to the assay wells.

-

Add the kinase/antibody mixture to the wells.

-

Add the tracer solution to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified period (typically 60 minutes) to allow the binding to reach equilibrium.

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).

-

Data Analysis:

-

Calculate the emission ratio of the acceptor to the donor for each well.

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the FRET signal.

-

Conclusion

This technical guide provides a comparative overview of the cellular targets of four prominent ERK1/2 inhibitors, highlighting their selectivity profiles. The provided data, visualized pathways, and detailed experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. A thorough understanding of an inhibitor's on- and off-target activities is paramount for interpreting experimental results, predicting clinical outcomes, and designing more specific and effective therapeutic agents. The high selectivity of modern ERK inhibitors like those profiled here underscores the progress in rational drug design, though continued comprehensive profiling remains a critical component of preclinical and clinical development.

References

- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of ERK2-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target effects of the Extracellular signal-Regulated Kinase 2 (ERK2) inhibitor, ERK2-IN-5. As a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK2 is a key therapeutic target in oncology and other proliferative disorders. However, the clinical utility and experimental validity of small molecule inhibitors are intrinsically linked to their selectivity. This document summarizes the known on- and off-target activities of ERK2-IN-5, details the experimental methodologies for assessing kinase inhibitor specificity, and visualizes the signaling pathways involved.

Executive Summary

ERK2-IN-5, also identified as Compound 5g in its primary literature, is a potent inhibitor of ERK2. While demonstrating significant affinity for its intended target, it is crucial for researchers to consider its interactions with other kinases to ensure accurate interpretation of experimental results and to anticipate potential therapeutic implications. This guide focuses on the known off-target interaction of ERK2-IN-5 with c-Jun N-terminal Kinase 3 (JNK3), providing quantitative data and outlining the signaling context of both the on-target and off-target kinases.

Quantitative Inhibitor Profile

The inhibitory activity of ERK2-IN-5 against its primary target, ERK2, and a known off-target kinase, JNK3, has been quantified through in vitro kinase inhibition assays. The data, presented in Table 1, highlights the selectivity profile of the compound.

| Target Kinase | Inhibitor | Inhibition Constant (Ki) | Selectivity (fold) | Reference |

| ERK2 | ERK2-IN-5 | 86 nM | - | [1][2] |

| JNK3 | ERK2-IN-5 | 550 nM | 6.4-fold vs. ERK2 | [1][2] |

Table 1: On-Target and Off-Target Activity of ERK2-IN-5. The table presents the reported Ki values for ERK2-IN-5 against its intended target, ERK2, and the off-target kinase, JNK3. The selectivity is expressed as the ratio of the Ki for the off-target to the on-target.

Signaling Pathways

To fully appreciate the implications of the on- and off-target effects of ERK2-IN-5, it is essential to understand the signaling pathways in which ERK2 and JNK3 participate.

The ERK2 Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival[3]. The pathway is typically initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK1/2, and finally ERK1/2. Once activated, ERK2 can translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby modulating gene expression.

The JNK3 Signaling Pathway

The c-Jun N-terminal Kinase (JNK) pathway is another critical arm of the MAPK signaling network, primarily activated by stress stimuli such as inflammatory cytokines and oxidative stress. The cascade involves the activation of MAP3Ks and MAP2Ks (MKK4/7), which in turn phosphorylate and activate JNKs. JNK3, being predominantly expressed in the nervous system, plays a significant role in neuronal processes, including apoptosis and plasticity. Its activation can lead to the phosphorylation of transcription factors like c-Jun, which modulates gene expression related to stress responses.

Experimental Protocols for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's selectivity is paramount. Several experimental techniques are employed to ascertain the on- and off-target binding profiles of small molecules. Below are overviews of key methodologies.

In Vitro Kinase Inhibition Assay

This is a fundamental method to determine the potency of an inhibitor against a purified kinase. The assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

Principle: The transfer of a phosphate group from ATP to a substrate is quantified. The inhibitor's concentration that reduces the kinase activity by 50% is determined as the IC50 value. Further analysis can yield the inhibition constant (Ki).

Generalized Protocol:

-

Reagents: Purified active kinase, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-32P]ATP), and the test inhibitor in a suitable buffer.

-

Reaction Setup: The kinase is incubated with serially diluted inhibitor. The enzymatic reaction is initiated by adding the substrate and ATP.

-

Detection: The amount of phosphorylated substrate is measured. For radiometric assays, this involves capturing the substrate on a membrane and quantifying the incorporated radioactivity. Non-radiometric methods, such as those based on fluorescence or luminescence (e.g., ADP-Glo™), detect either the phosphorylated substrate or the amount of ADP produced.

-

Data Analysis: The enzyme activity is plotted against the inhibitor concentration to calculate the IC50 value using a dose-response curve.

KINOMEscan™ Profiling

This high-throughput platform assesses the binding of a test compound against a large panel of kinases, providing a broad view of its selectivity.

Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag fused to the kinase.

Generalized Protocol:

-

Assay Components: A DNA-tagged kinase, an immobilized ligand, and the test compound.

-

Competition: The components are incubated together. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

-

Quantification: The amount of kinase bound to the solid support is measured using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.

-

Data Output: Results are often presented as a percentage of control or as dissociation constants (Kd), providing a comprehensive selectivity profile across the kinome.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound within a cellular context.

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

Generalized Protocol:

-

Cell Treatment: Cells are treated with the test compound or a vehicle control.

-

Heating: The treated cells or cell lysates are heated across a range of temperatures.

-

Lysis and Centrifugation: Cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.

-

Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The ERK2 inhibitor ERK2-IN-5 demonstrates a favorable, yet not absolute, selectivity for its primary target. The off-target activity against JNK3, a key regulator of stress responses in the nervous system, warrants careful consideration in the design and interpretation of experiments, particularly in neurological research. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of kinase inhibitor selectivity, a critical step in the development of targeted therapies. Researchers utilizing ERK2-IN-5 or other kinase inhibitors are encouraged to perform thorough selectivity profiling to ensure the validity and translatability of their findings.

References

ERK2 IN-5: A Technical Guide to Binding Affinity and Assay Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is implicated in a multitude of diseases, most notably in various forms of cancer. This has positioned ERK2 as a significant target for therapeutic intervention. This technical guide provides a focused overview of the binding characteristics of the ERK2 inhibitor, ERK2 IN-5, and details the experimental methodologies for assessing the binding affinity of such compounds.

This compound: Binding Affinity for ERK2

This compound, also identified as Compound 5g in primary literature, is a known inhibitor of ERK2. The binding affinity of this compound has been quantified by its inhibition constant (Ki), which is a measure of the inhibitor's potency. A lower Ki value indicates a stronger binding affinity between the inhibitor and the enzyme.

Quantitative Data Summary

The binding affinity of this compound for ERK2 is summarized in the table below. This data is derived from in vitro kinase inhibition assays.

| Compound Name | Target | Binding Parameter | Value (nM) | Reference |

| This compound (Compound 5g) | ERK2 | Ki | 86 | [1] |

Note on Kinetics: To date, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the binding of this compound to ERK2 have not been reported in publicly available literature.

Signaling Pathway Context

ERK2 is a central node in the Ras-Raf-MEK-ERK signaling pathway. This cascade transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK). Finally, MEK1/2 phosphorylates and activates ERK1/2 (MAPK), which can then phosphorylate a wide array of cytoplasmic and nuclear substrates.

Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The determination of the inhibition constant (Ki) for this compound was performed using a biochemical kinase assay. While the exact proprietary details of the assay used for this compound are not fully public, the following section outlines a representative and widely used methodology for determining ERK2 inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is highly sensitive and amenable to high-throughput screening.

Representative Experimental Protocol: TR-FRET Kinase Assay for ERK2 Inhibition

This protocol describes a general procedure for measuring the inhibitory activity of a compound against ERK2 using a TR-FRET format, such as the LanthaScreen™ technology.

1. Principle:

The assay measures the phosphorylation of a specific substrate by ERK2. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is used. When the substrate is phosphorylated by ERK2, the binding of the terbium-labeled antibody to the GFP-labeled substrate brings the donor (terbium) and acceptor (GFP) fluorophores into close proximity, resulting in a FRET signal. Inhibitors of ERK2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

2. Materials:

-

Enzyme: Recombinant active ERK2

-

Substrate: GFP-labeled ERK2 substrate (e.g., GFP-ATF2)

-

Antibody: Terbium-labeled anti-phospho-substrate antibody

-

ATP: Adenosine triphosphate

-

Test Compound: this compound or other inhibitors

-

Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop Solution: EDTA in TR-FRET dilution buffer

-

Microplates: Low-volume 384-well plates

3. Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

-

Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

-

-

Kinase Reaction:

-

Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.

-

Add the ERK2 enzyme and the GFP-labeled substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP for ERK2 to accurately determine the Ki of competitive inhibitors.

-

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the stop solution containing EDTA and the terbium-labeled antibody.

-

Incubate at room temperature for at least 30 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 520 nm for GFP) and donor (e.g., 495 nm for Terbium) wavelengths.

-

4. Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of ERK2 for ATP.

Caption: General workflow for an in vitro TR-FRET based kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of ERK2 with a demonstrated high binding affinity. The methodologies outlined in this guide provide a framework for the in vitro characterization of this and other ERK2 inhibitors. For researchers in drug discovery and development, a thorough understanding of the binding affinity and the experimental protocols to determine it is fundamental for the evaluation and progression of potential therapeutic candidates targeting the ERK signaling pathway. Further studies to elucidate the binding kinetics of this compound would provide a more complete picture of its interaction with its target.

References

The Efficacy of ERK1/2 Inhibition in Cancer Therapy: A Technical Guide to Ulixertinib (BVD-523)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of intracellular signaling, regulating fundamental cellular processes such as proliferation, differentiation, and survival. Its aberrant activation is a frequent driver of oncogenesis, making it a prime target for cancer therapeutics. While inhibitors targeting upstream components like BRAF and MEK have shown clinical success, the emergence of resistance, often through reactivation of ERK signaling, remains a significant challenge. Direct inhibition of the terminal kinases, ERK1 and ERK2, presents a compelling strategy to overcome this resistance. This technical guide focuses on Ulixertinib (BVD-523), a potent and selective, ATP-competitive inhibitor of ERK1/2, as a case study to explore the effectiveness of direct ERK inhibition in various cancer cell lines. We will delve into its mechanism of action, present quantitative data on its anti-proliferative effects, and provide detailed experimental protocols for its characterization.

Introduction to ERK Signaling in Cancer

The extracellular signal-regulated kinases (ERK1 and ERK2) are the final kinases in the MAPK/ERK cascade.[1] This pathway is initiated by a multitude of extracellular signals that activate receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, and MEK, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 then phosphorylates a plethora of cytoplasmic and nuclear substrates, driving cell cycle progression and promoting cell survival.[1] Mutations in upstream components, such as BRAF and RAS, are prevalent in many cancers, leading to constitutive activation of the ERK pathway.

Ulixertinib (BVD-523): A Potent and Selective ERK1/2 Inhibitor

Ulixertinib (BVD-523) is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 with high potency and selectivity.[2][3] It has demonstrated significant anti-tumor activity in preclinical models of cancers with alterations in the MAPK pathway.[2]

Mechanism of Action

Ulixertinib directly binds to the ATP-binding pocket of both ERK1 and ERK2, preventing their kinase activity. This leads to the inhibition of phosphorylation of downstream ERK substrates, such as p90 ribosomal S6 kinase (RSK). A key characteristic of Ulixertinib is that while it inhibits the kinase activity of ERK, it can lead to a paradoxical increase in the phosphorylation of ERK itself. This is due to the inhibition of a negative feedback loop where active ERK normally suppresses upstream signaling. However, the downstream signaling remains effectively blocked, leading to anti-proliferative effects.

Efficacy of Ulixertinib in Cancer Cell Lines

Ulixertinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring mutations that activate the MAPK pathway. The tables below summarize its efficacy in terms of half-maximal inhibitory concentrations (IC50).

| Cell Line | Cancer Type | Key Mutation(s) | Proliferation IC50 (nM) | pRSK Inhibition IC50 (µM) | Reference |

| A375 | Melanoma | BRAF V600E | 180 | 0.14 | |

| Colo205 | Colorectal Cancer | BRAF V600E | - | - | |

| UACC-62 | Melanoma | BRAF V600E | - | - | |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | - | - | |

| IMR-32 | Neuroblastoma | MYCN amplification | ~100-1000 | - | |

| NGP | Neuroblastoma | MYCN amplification | ~100-1000 | - | |

| SK-N-BE(2) | Neuroblastoma | MYCN amplification | ~100-1000 | - | |

| LAN-1 | Neuroblastoma | MYCN amplification | ~100-1000 | - | |

| CHLA136 | Neuroblastoma | MYCN amplification | ~100-1000 | - | |

| LAN-6 | Neuroblastoma | MYCN non-amplified | ~100-1000 | - | |

| CHLA255 | Neuroblastoma | MYCN non-amplified | ~100-1000 | - | |

| SH-SY5Y | Neuroblastoma | MYCN non-amplified | ~100-1000 | - | |

| SK-N-AS | Neuroblastoma | MYCN non-amplified | ~100-1000 | - |

Note: Specific IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the effect of Ulixertinib on cancer cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ulixertinib (BVD-523)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Ulixertinib in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted Ulixertinib solutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 5 days.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK Pathway Inhibition

This protocol is used to assess the effect of Ulixertinib on the phosphorylation status of ERK and its downstream targets.

Materials:

-

Cancer cell lines

-

Ulixertinib (BVD-523)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-RSK, anti-total RSK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of Ulixertinib for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of Ulixertinib on ERK2 kinase activity.

Materials:

-

Recombinant active ERK2 enzyme

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT, 0.01% CHAPS)

-

ERK substrate (e.g., Erktide peptide)

-

ATP

-

Ulixertinib (BVD-523)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of Ulixertinib in kinase assay buffer.

-

In a 384-well plate, add the diluted Ulixertinib, recombinant ERK2 enzyme, and the ERK substrate.

-

Pre-incubate for 20 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for 20 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the kinase activity against the Ulixertinib concentration to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by Ulixertinib.

Conclusion

Ulixertinib (BVD-523) is a potent and selective inhibitor of ERK1/2 that demonstrates significant anti-proliferative activity in a variety of cancer cell lines, particularly those with activating mutations in the MAPK pathway. Its ability to inhibit the terminal kinase in this critical signaling cascade makes it a promising therapeutic agent, especially in the context of resistance to upstream inhibitors. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of Ulixertinib and other ERK inhibitors, enabling researchers to further investigate their therapeutic potential in the fight against cancer.

References

The Role of ERK2 Inhibition in Oncology: A Technical Guide to Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the mechanism and preclinical evaluation of Extracellular Signal-Regulated Kinase 2 (ERK2) inhibitors in the context of tumor growth inhibition. While centered on the specific inhibitor ERK2 IN-5 , this document also incorporates data from other well-characterized ERK inhibitors—MK-8353, SCH772984, and Ulixertinib —to provide a comprehensive overview of the anti-tumor potential of this class of compounds, due to the limited public availability of cellular and in vivo data for this compound.

Introduction: Targeting a Critical Node in Oncogenic Signaling

The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a pivotal regulator of cell proliferation, survival, differentiation, and migration. In a significant fraction of human cancers, including melanoma, colorectal, and pancreatic cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF and RAS. ERK1 and ERK2 are the terminal kinases in this cascade, representing a critical bottleneck for oncogenic signal transmission to the nucleus and cytoplasm. Their inhibition presents a compelling therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) through pathway reactivation.

Biochemical Profile of this compound

This compound (also known as Compound 5g) is a pyrazolylpyrrole-based inhibitor of ERK2. Its primary characterization focuses on its biochemical potency and selectivity. The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity to the target enzyme.

| Compound | Target | Ki (nM) | Selectivity Profile | Reference |

| This compound | ERK2 | 86 | JNK3 (Ki = 550 nM) | [1] |

Inhibition of Tumor Growth: Efficacy of Representative ERK2 Inhibitors

To illustrate the anti-tumor effects of direct ERK2 inhibition, this section presents quantitative data from three extensively studied ERK inhibitors: MK-8353, SCH772984, and Ulixertinib.

In Vitro Cellular Activity

The half-maximal inhibitory concentration (IC50) in cellular assays reflects a compound's ability to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the anti-proliferative activity of representative ERK2 inhibitors across various human cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | Key Mutation(s) | Cellular IC50 (nM) | Assay Type | Reference |

| MK-8353 | Malme-3M | Melanoma | BRAF V600E | 21 | Proliferation | [2] |

| Colo-205 | Colon Cancer | BRAF V600E | 19 | Proliferation | [2] | |

| A-549 | Non-Small Cell Lung | KRAS G12S | 230 | Proliferation | [2] | |

| SCH772984 | A375 | Melanoma | BRAF V600E | 4 (pRSK) | pRSK Inhibition | [3] |

| HCT116 | Colon Cancer | KRAS G13D | - | Proliferation | ||

| Ulixertinib | BT40 | Pediatric Glioma | BRAF V600E | 62.7 | Metabolic Activity | |

| A375 | Melanoma | BRAF V600E | 180 | Proliferation |

In Vivo Anti-Tumor Efficacy

The efficacy of ERK2 inhibitors in a living organism is typically assessed using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The data below quantifies the ability of these inhibitors to suppress tumor growth.

| Inhibitor | Cancer Model (Cell Line) | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MK-8353 | Colo-205 (Colon) | Nude Mice | 60 mg/kg, oral gavage, twice daily | 40% Mean Tumor Regression | |

| SK-MEL-28 (Melanoma) | SCID Mice | 60 mg/kg, oral gavage, twice daily | Tumor Regression | ||

| SCH772984 | HPAC (Pancreatic) | Nude Mice | 25 mg/kg, subcutaneous, twice daily | Tumor Regression | |

| HPAF-II (Pancreatic) | Nude Mice | 25 mg/kg, subcutaneous, twice daily | Impaired Progression | ||

| Ulixertinib | BT40 (Pediatric Glioma) | NSG Mice | - | Slowed Tumor Growth, Increased Survival |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and evaluation strategy for ERK2 inhibitors.

The RAS-RAF-MEK-ERK Signaling Pathway

This pathway is a cascade of protein kinases that transmit signals from cell surface receptors to DNA in the nucleus. ERK2 inhibitors act at the final kinase step of this cascade, preventing the phosphorylation of numerous downstream substrates.

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention by ERK2 inhibitors.

General Workflow for Preclinical Evaluation of an ERK2 Inhibitor

The preclinical assessment of a novel ERK2 inhibitor follows a structured workflow, progressing from initial biochemical assays to cellular and finally in vivo models to determine potency, efficacy, and tolerability.

Caption: A generalized workflow for the preclinical evaluation of a novel ERK2 inhibitor.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections provide methodologies for the key experiments cited in this guide.

In Vitro ERK2 Kinase Assay (Luminescent)

This biochemical assay measures the direct inhibition of purified ERK2 enzyme activity.

Materials:

-

Purified recombinant active ERK2 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound or other test inhibitors (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the ERK2 enzyme and substrate to their final concentrations in Kinase Assay Buffer.

-

Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted inhibitor solution (or DMSO for control).

-

Add 2 µL of the diluted ERK2 enzyme solution.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control and calculate IC50 values using a non-linear regression model.

Western Blot for Phospho-ERK (p-ERK)

This cellular assay measures the phosphorylation status of ERK1/2, a direct indicator of pathway activation and target engagement by an inhibitor.

Materials:

-

Cancer cell line of interest (e.g., A375, Colo-205)

-

Complete growth medium and serum-free medium

-

Test inhibitor

-

Stimulant (e.g., EGF, if necessary to induce phosphorylation)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), mouse anti-total-ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.

-

Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve cells for 12-24 hours.

-

Inhibitor Treatment: Treat cells with serial dilutions of the ERK inhibitor for the desired time (e.g., 2 hours). Include a DMSO vehicle control.

-

Stimulation (Optional): If studying induced phosphorylation, stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes before lysis.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST and detect the signal using ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane using a mild stripping buffer.

-

Re-block and probe with anti-total-ERK1/2 primary antibody, followed by the appropriate secondary antibody and detection.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative IC50 of an inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Test inhibitor

-

96-well clear, flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the inhibitor dilutions. Include vehicle control (DMSO) and no-treatment control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ERK inhibitor in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

-

Immunocompromised mice (e.g., Athymic Nude or SCID)

-

Human cancer cell line (e.g., Colo-205)

-

Sterile PBS or serum-free medium for cell injection

-

Test inhibitor and appropriate vehicle for administration (e.g., 0.5% methylcellulose)

-

Oral gavage needles or equipment for the chosen route of administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject ~5 x 10⁶ cancer cells suspended in 100-200 µL of sterile PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Dosing:

-

Prepare the inhibitor formulation fresh daily in the appropriate vehicle.

-

Weigh mice daily and calculate the dose based on body weight.

-

Administer the inhibitor (e.g., by oral gavage) according to the predetermined schedule (e.g., once or twice daily) for the duration of the study (e.g., 21-28 days). The control group receives the vehicle only.

-

-

Monitoring:

-

Monitor animal health and body weight 2-3 times per week for signs of toxicity.

-

Continue to measure tumor volume 2-3 times per week.

-

-

Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

Conclusion

The inhibition of ERK2 is a validated and promising strategy for the treatment of cancers driven by the MAPK pathway. While the specific inhibitor this compound is primarily characterized by its biochemical potency, a wealth of preclinical data from other representative ERK2 inhibitors like MK-8353, SCH772984, and Ulixertinib robustly demonstrates that targeting this kinase can lead to significant inhibition of tumor cell proliferation in vitro and tumor growth or regression in vivo. The experimental protocols detailed in this guide provide a standardized framework for the comprehensive evaluation of novel ERK2 inhibitors, from initial biochemical screening to definitive in vivo efficacy studies, facilitating the development of next-generation targeted cancer therapies.

References

The Impact of ERK2 Inhibition on Downstream Signaling Pathways: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a central regulator of a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3][4][5] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of ERK2 inhibition on downstream signaling pathways.

While the initial query concerned a specific inhibitor designated "ERK2 IN-5," a comprehensive search of available scientific literature did not yield information on a compound with this name. Therefore, this guide will focus on the well-characterized effects of exemplary and clinically relevant ERK2 inhibitors, such as Ravoxertinib (GDC-0994), Ulixertinib (BVD-523), SCH772984, and LY3214996, to illustrate the downstream consequences of targeting ERK2.

The ERK2 Signaling Cascade: A Brief Overview

The ERK/MAPK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in changes in gene expression and protein activity. The canonical activation sequence involves the sequential phosphorylation of RAS, RAF, MEK1/2, and finally ERK1/2. Activated, dually phosphorylated ERK2 translocates to the nucleus and phosphorylates a plethora of substrates, including transcription factors, to orchestrate cellular responses.

Downstream Effects of ERK2 Inhibition

Inhibition of ERK2 kinase activity blocks the phosphorylation of its downstream substrates, leading to a cascade of cellular consequences. These effects are most pronounced in cells with a hyperactivated MAPK pathway, often due to mutations in upstream components like BRAF or RAS.

Inhibition of Transcriptional Regulation

A primary role of activated ERK2 is to regulate gene expression by phosphorylating and activating numerous transcription factors. Inhibition of ERK2, therefore, leads to a significant alteration in the cellular transcriptome.

-

Key Transcription Factor Substrates: ERK2 directly phosphorylates and activates transcription factors such as ELK-1, c-Fos, and members of the E-twenty-six (ETS) family. For instance, phosphorylation of the transcriptional repressor ETV3 by ERK2 prevents its binding to DNA, thereby regulating the expression of thousands of genes.

-

Impact on Gene Expression: Inhibition of ERK2 prevents the activation of these transcription factors, leading to the downregulation of genes involved in cell cycle progression (e.g., Cyclin D1), proliferation, and survival.

Attenuation of Cell Proliferation

The ERK2 pathway is a critical driver of cell proliferation. By blocking this pathway, ERK2 inhibitors can effectively halt the proliferation of cancer cells that are dependent on this signaling cascade.

-

Cell Cycle Arrest: Inhibition of ERK signaling can prevent cells from progressing through the G1 phase of the cell cycle into the S phase, where DNA replication occurs.

-

Reduced Cell Viability: In numerous cancer cell lines with BRAF or RAS mutations, treatment with ERK2 inhibitors such as SCH772984, Ravoxertinib, and LY3214996 leads to a dose-dependent decrease in cell viability.

Induction of Apoptosis

While the ERK pathway is generally considered pro-survival, its sustained activation under certain cellular contexts can lead to apoptosis. Conversely, inhibition of the pro-survival signals mediated by ERK2 can also trigger programmed cell death.

-

Modulation of Bcl-2 Family Proteins: ERK1/2 signaling can regulate the activity and levels of Bcl-2 family proteins, including the pro-apoptotic protein BIM and the anti-apoptotic protein MCL-1, thereby promoting cancer cell survival. Inhibition of ERK2 can shift this balance towards apoptosis.

-

Sensitization to Chemotherapy: Inhibition of the ERK pathway has been shown to sensitize cancer cells to the effects of chemotherapeutic agents.

Effects on Cytoplasmic Substrates and Feedback Mechanisms

ERK2 is not solely a nuclear kinase; it also phosphorylates numerous cytoplasmic proteins. Furthermore, the ERK pathway is subject to complex feedback regulation.

-

Inhibition of RSK Phosphorylation: A direct and readily measurable downstream substrate of ERK2 is the p90 ribosomal S6 kinase (RSK). Inhibition of ERK2 leads to a rapid and robust decrease in the phosphorylation of RSK (e.g., at Ser380 or T359/S363). This is often used as a pharmacodynamic biomarker for ERK inhibitor activity in both preclinical and clinical settings.

-

Paradoxical pERK Activation: Interestingly, some ERK inhibitors can induce an increase in the phosphorylation of ERK itself (pERK). This paradoxical activation is thought to result from the inhibition of negative feedback loops that normally dampen ERK signaling.

Quantitative Data on Exemplary ERK2 Inhibitors

The following tables summarize the in vitro and cellular potency of several well-characterized ERK2 inhibitors. These values are critical for designing experiments and interpreting results.

| Inhibitor | Target | IC50 (nM) - Biochemical Assay | Reference(s) |

| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | |

| ERK2 | 3.1 | ||

| p90RSK | 12 | ||

| SCH772984 | ERK1 | 4 | |

| ERK2 | 1 | ||

| LY3214996 (Temuterkib) | ERK1 | 5 | |

| ERK2 | 5 |

| Inhibitor | Cell Line | Assay | IC50 (nM) - Cellular Assay | Reference(s) |

| Ravoxertinib (GDC-0994) | HepG2 | p-RSK (Ser380) inhibition | 12 | |

| SH-SY5Y | ERK Inhibition | 97 | ||

| SH-SY5Y | Cell Viability | 467 | ||

| SCH772984 | Various BRAF/RAS mutant | Cell Viability | <500 in ~88% of BRAF-mutant and ~49% of RAS-mutant lines | |

| SH-SY5Y | ERK Inhibition | 75 | ||

| SH-SY5Y | Cell Viability | 24 | ||

| Ulixertinib (BVD-523) | SH-SY5Y | ERK Inhibition | 86 | |

| SH-SY5Y | Cell Viability | 180 | ||

| LY3214996 (Temuterkib) | HCT116 (KRAS mutant) | p-RSK1 inhibition | 200 - 223 | |

| Calu6 (KRAS mutant) | p-RSK1 inhibition | 200 - 223 | ||

| A375 (BRAF mutant) | p-RSK1 inhibition | 54 - 183 | ||

| Colo-205 (BRAF mutant) | p-RSK1 inhibition | 54 - 183 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERK2 inhibitor effects. Below are representative protocols for key experiments.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ERK2.

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT), a substrate (e.g., Myelin Basic Protein [MBP] at 200 ng/µL), and purified recombinant active ERK2 enzyme.

-

Inhibitor Addition: Add the ERK2 inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding ATP solution containing [γ-³²P]ATP (e.g., final concentration of 50 µM ATP).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81) or by adding SDS-PAGE sample buffer.

-

Detection: If using phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter. If using SDS-PAGE, resolve the proteins, and visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of an ERK2 inhibitor on cell proliferation and survival.

-

Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ERK2 inhibitor. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Signal Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability at each inhibitor concentration. Calculate the IC50 value using non-linear regression.

Western Blotting for Phospho-Protein Analysis